REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.[CH2:15](O)[CH3:16]>S(=O)(=O)(O)O>[CH2:15]([O:13][C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[CH:8]=1)=[O:14])[CH3:16]
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Name
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|
Quantity
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75.9 g
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Type
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reactant
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Smiles
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OC=1C=C2C=CC(=CC2=CC1)C(=O)O
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
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C(C)O
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Name
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|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux under an atmosphere of nitrogen
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Type
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CUSTOM
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Details
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the volume was removed to approximately half via simple distillation
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Type
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ADDITION
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Details
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the resulting solution was diluted with water
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Type
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EXTRACTION
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Details
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The resulting cloudy mixture was extracted with EtOAc (4×)
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Type
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WASH
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Details
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the combined organics were successively washed with NaHCO3 (0.25 M
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Type
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DRY_WITH_MATERIAL
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Details
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twice), water, brine and dried (MgSO4)
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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evaporated
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |